

Flovagatran Sodium: A Technical Overview for Thrombosis Research

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Compound of Interest

Compound Name: Flovagatran sodium

Cat. No.: B15576711

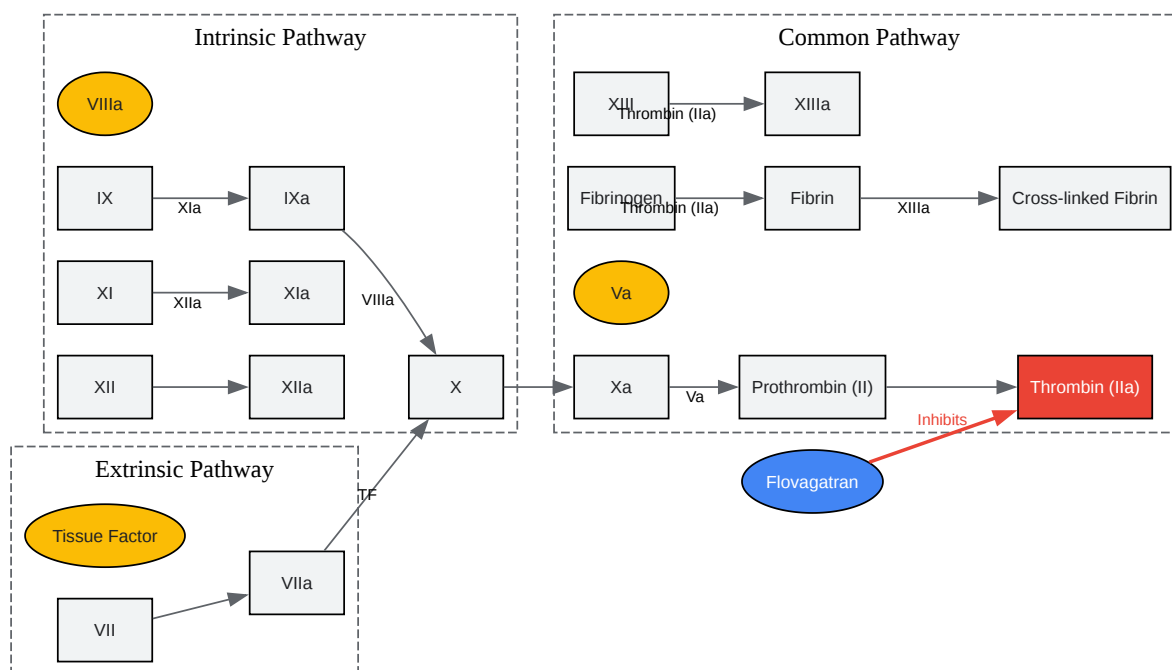
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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Flovagatran sodium**, also known as TGN 255, is a potent, reversible, small-molecule direct inhibitor of thrombin (Factor IIa) that was investigated for its anticoagulant and antithrombotic properties.[1][2] As a dipeptide, it belongs to the class of direct thrombin inhibitors (DTIs), which act by directly binding to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade.[3] This mechanism prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[1] Flovagatran has been studied in the context of both arterial and venous thrombosis, although its clinical development has been discontinued.[1][2][3][4] This guide provides a technical summary of the available preclinical data and mechanism of action for **Flovagatran sodium**.

Mechanism of Action

Flovagatran exerts its anticoagulant effect by directly and reversibly binding to the active site of thrombin.[1][5] Unlike indirect thrombin inhibitors (e.g., heparin), its action is independent of antithrombin III.[6] By inhibiting thrombin, Flovagatran effectively blocks multiple feedback loops in the coagulation cascade. Thrombin not only catalyzes the formation of fibrin but also activates platelets and coagulation factors V, VIII, and XI, which amplify further thrombin generation.[2] Therefore, by targeting thrombin, Flovagatran potently inhibits the final common pathway of clot formation.[3]



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Figure 1: Mechanism of Action of Flovogatran in the Coagulation Cascade.

Preclinical Data

The primary available data for Flovogatran comes from a preclinical study in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair.[7] This study evaluated the pharmacokinetic, pharmacodynamic, and efficacy profile of the drug.

Parameter	Low-Dose Regimen	High-Dose Regimen	Outcome
Dosage	2.5 mg/kg bolus + 10 mg/kg/h infusion	5 mg/kg bolus + 20 mg/kg/h infusion	-
Mean Plasma Concentration (Active Metabolite TRI 50c)	Not reported	20.6 µg/mL	-
Anticoagulation Effect	Effective	Significant elevation of PD markers	The low dose provided adequate anticoagulation for the procedure. [7]
Safety Outcome	Minimal post-operative blood loss	Hemorrhagic and paradoxical thrombogenic effects	The high dose was associated with significant adverse effects. [7]

Experimental Protocols

The key cited study utilized a canine model to assess the safety and efficacy of Flovagatran (TGN 255) during cardiac surgery.[\[7\]](#)

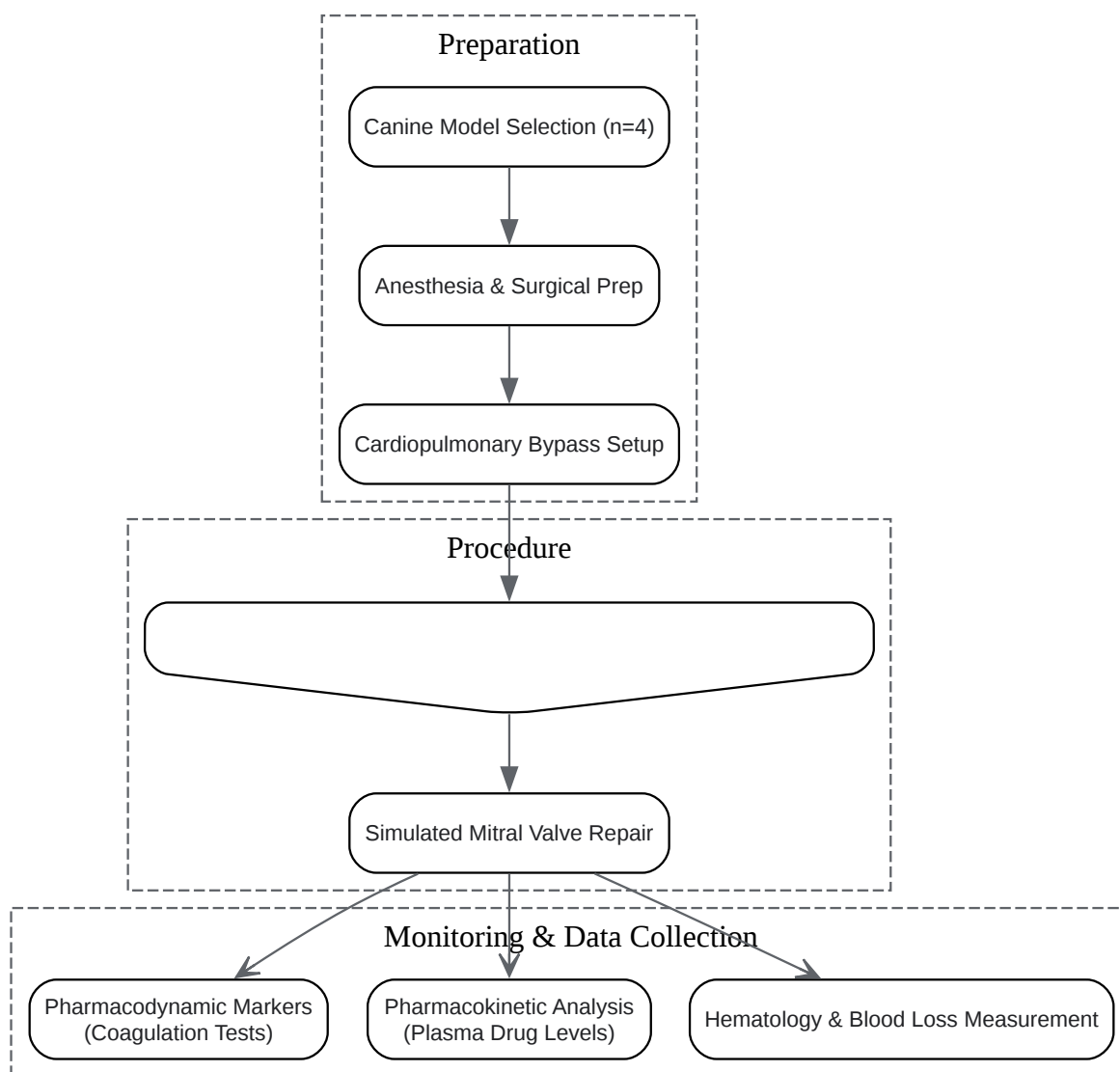
Study Design: The research was conducted in three phases:

- Phase 1 (Dose-ranging in conscious animals): Six dogs were used to determine the dose-response relationship of Flovagatran.
- Phase 2 (Dose-ranging during CPB): Six dogs underwent cardiopulmonary bypass to evaluate the drug's performance during a surgical procedure.
- Phase 3 (Simulated Mitral Valve Repair): Four dogs received the optimal dose regimen determined from the previous phases during a simulated mitral valve repair surgery.[\[7\]](#)

Methodology (Phase 3):

- Animal Model: Canine model (10 animals total were used across all phases).[\[7\]](#)

- Anesthesia and Surgical Preparation: Animals were anesthetized, and standard surgical procedures for establishing cardiopulmonary bypass were followed.
- Drug Administration: A dose of 2.5-mg/kg bolus of Flovagatran was administered intravenously, followed by a continuous infusion of 10 mg/kg/h.[\[7\]](#)
- Monitoring:
 - Pharmacodynamic (PD) Markers: Coagulation parameters were monitored using point-of-care devices.
 - Plasma Drug Levels: Blood samples were collected to determine the plasma concentrations of the active metabolite, TRI 50c.[\[7\]](#)
 - Hematologic Markers: Platelet and red blood cell counts were monitored.
 - Blood Loss: Post-operative blood loss was measured.[\[7\]](#)



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Figure 2: Experimental Workflow for the Canine Surgical Model.

Conclusion

Flovagatran sodium is a direct thrombin inhibitor with a potent anticoagulant effect demonstrated in preclinical canine models.[1][7] The available research suggests that at an optimal dose, it can provide effective anticoagulation for surgical procedures like

cardiopulmonary bypass with minimal bleeding complications.[7] However, the drug's development was discontinued, and as a result, there is a lack of publicly available clinical trial data for its use in treating or preventing thrombosis.[3][4] For researchers in the field, the preclinical data provides a foundation for understanding the potential of this class of molecules, while the discontinued status highlights the challenges in translating promising preclinical antithrombotic agents into clinical use.

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